(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid

Chiral Synthesis Asymmetric Catalysis Medicinal Chemistry

(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid (CAS 96443-42-4), also referred to as (1R-cis)-1,3-cyclopentanedicarboxylic acid monomethyl ester, is a chiral, non-racemic cyclopentane derivative featuring a cis-1,3-substitution pattern. It possesses two distinct carboxylic acid functional handles (one as the free acid, the other protected as its methyl ester) on a conformationally restricted five-membered ring.

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
CAS No. 96443-42-4
Cat. No. B119863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid
CAS96443-42-4
Synonyms(1R-cis)-1,3-Cyclopentanedicarboxylic Acid Monomethyl Ester;  (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid; 
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC(C1)C(=O)O
InChIInChI=1S/C8H12O4/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1
InChIKeyFVUHGTQDOMGZOT-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid (CAS 96443-42-4): A Stereochemically Defined Chiral Building Block for Asymmetric Synthesis


(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid (CAS 96443-42-4), also referred to as (1R-cis)-1,3-cyclopentanedicarboxylic acid monomethyl ester, is a chiral, non-racemic cyclopentane derivative featuring a cis-1,3-substitution pattern. It possesses two distinct carboxylic acid functional handles (one as the free acid, the other protected as its methyl ester) on a conformationally restricted five-membered ring [1]. The absolute stereochemistry is defined as (1S,3R) and the compound is supplied with a certified minimum purity of 97% by reputable vendors .

A
Chiral reference-standard workflow — defined (1S,3R) absolute configuration with certified 97% purity for stereochemical control studies.
B
Orthogonal functional handles — free carboxylic acid and protected methyl ester on a conformationally restricted cyclopentane scaffold for asymmetric synthesis.
C
Synthesis-ready purity — batch-specific analytical certification supports reproducibility in stereoselective transformations without prior in-house purification.

Why Generic Substitution Fails: The Critical Role of (1S,3R) Absolute Stereochemistry in Chiral Synthesis


Substituting (1S,3R)-3-(methoxycarbonyl)cyclopentanecarboxylic acid with a generic, cheaper analog—such as the racemic cis/trans mixture, the enantiomeric (1R,3S) isomer, or a different regioisomer like the 1,2-disubstituted variant—is not feasible for stereoselective applications. The (1S,3R) configuration is a specific, pre-installed stereochemical template that directs the absolute configuration of downstream synthetic products, most notably in the asymmetric synthesis of the antiviral antibiotic amidinomycin [1]. The use of the racemate or the incorrect enantiomer would lead to the formation of stereoisomeric mixtures or the wrong enantiomer of the target molecule, which can result in drastically reduced or entirely absent biological activity, as demonstrated in microbiological testing of amidinomycin stereoisomers [2]. The following evidence underscores the quantifiable and verifiable differences that make this specific stereoisomer the essential choice for defined research outcomes.

Required
(1S,3R)-configured cis-1,3-cyclopentane scaffold — directs correct absolute configuration of downstream products.
Risk
Enantiomeric (1R,3S) or racemic mixtures may produce stereoisomeric products with unreproducible or absent biological response.
Required
Cis-1,3-regioisomer — ensures correct ring geometry for macrocyclic or acyclic framework construction.
Risk
1,2- or 1,1-disubstituted regioisomers may shift spatial orientation of reactive groups and alter synthetic pathway outcomes.
Required
97% certified purity with batch-specific NMR, HPLC, GC documentation.
Risk
Lower-purity generic grades without analytical certification may introduce impurities that limit reaction reproducibility.

Product-Specific Quantitative Evidence Guide for (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid


Stereochemical Identity vs. Enantiomer: Absolute Configuration Determines Downstream Biological Activity

The (1S,3R)-stereoisomer is a critical intermediate for the synthesis of the antiviral antibiotic amidinomycin. Its enantiomer, the (1R,3S)-isomer, leads to the unnatural enantiomer of amidinomycin. Microbiological testing of the four synthesized stereoisomers of amidinomycin, derived from homochiral 3-oxocyclopentanecarboxylic acid precursors, revealed that the natural (1R,3S)-amidinomycin (derived from the (1S,3R)-acid series) is the most active form, with the other stereoisomers exhibiting significantly reduced or negligible antimicrobial effects in agar diffusion and broth dilution assays [1][2].

Stereochemical identity vs. enantiomer
Class-level inference
Natural (1R,3S)-amidinomycin derived from (1S,3R)-acid series shows active profile; unnatural stereoisomers show negligible antimicrobial effects in agar diffusion and broth dilution assays.
Enantiomer-attribution review context — correct absolute configuration is a prerequisite for downstream biological readout.
Source-specific review; stereoisomer activity differences may require independent replication.
Chiral Synthesis Asymmetric Catalysis Medicinal Chemistry

Purity Specification and Quality Control: Certified 97% Purity with Batch-Specific Analytical Data

Reputable vendors supply (1S,3R)-3-(methoxycarbonyl)cyclopentanecarboxylic acid with a certified minimum purity of 97%, backed by batch-specific analytical data, whereas many generic suppliers provide lower purity grades (e.g., 95%) without comprehensive documentation . The 97% purity specification from sources like Alfa Aesar and Bide Pharmatech is verified by NMR, HPLC, and GC, ensuring high fidelity in stereoselective reactions and minimizing the risk of side reactions caused by impurities .

Purity specification & QC
Reported
97% minimum purity with batch-specific NMR, HPLC, GC data vs. 95% generic grade without guaranteed analytical documentation.
Lot-attribute review — documented purity supports reproducibility and reduces need for pre-use purification.
Supplier specification; direct head-to-head data require vendor validation.
Analytical Chemistry Quality Control Procurement

Regioisomeric Precision: Cis-1,3-Disubstitution Pattern Ensures Correct Ring Geometry

The target compound features a cis-1,3-disubstituted cyclopentane ring. Substituting with an alternative regioisomer, such as a 1,2-disubstituted analog (e.g., CAS 111138-44-4 or CAS 88315-64-4), or a 1,1-disubstituted variant, fundamentally alters the molecular geometry and the relative spatial orientation of the reactive functional groups . In the context of amidinomycin synthesis, the cis-1,3-relationship is essential for correctly constructing the final macrocyclic or acyclic framework, a constraint that other regioisomers cannot satisfy [1].

Regioisomeric precision
Class-level inference
Cis-1,3-disubstituted cyclopentane vs. 1,2- or 1,1-disubstituted regioisomers — qualitative geometric and steric difference; ring geometry is critical for amidinomycin scaffold construction.
Regioisomeric identity context — substitution pattern controls molecular topology and synthetic pathway fidelity.
Source-specific review; class-level inference based on synthetic route requirements.
Conformational Analysis Stereoselective Synthesis Medicinal Chemistry

Predicted Physical Properties for Downstream Processing: Density and Boiling Point

Predicted physical properties provide a baseline for handling and process development. The predicted density is 1.2 ± 0.1 g/cm³ and the predicted boiling point is 286.4 ± 33.0 °C at 760 mmHg [1]. While predicted, these values are useful for initial solvent selection, extractive work-up, and purification planning, especially when compared to more volatile or dense analogs. The predicted pKa of 4.51 ± 0.40 indicates it is a moderately acidic carboxylic acid .

Predicted physical properties
Supporting evidence
Density 1.2 ± 0.1 g/cm³; Boiling point 286.4 ± 33.0 °C at 760 mmHg; pKa 4.51 ± 0.40 (all predicted).
Data to verify — predicted values support initial process-design context but require experimental confirmation.
Predicted data based on molecular structure; source-level accuracy review recommended.
Process Chemistry Physical Properties Scale-up

Best Research and Industrial Application Scenarios for (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid


Stereoselective Synthesis of the Antiviral Antibiotic Amidinomycin

This compound serves as a key chiral intermediate in the chemoenzymatic enantioselective synthesis of amidinomycin, an antiviral antibiotic. The (1S,3R) configuration is essential for constructing the natural (1R,3S)-stereoisomer of the drug, which has demonstrated superior antimicrobial activity in comparative studies. Procurement of this specific stereoisomer is required to follow the validated synthetic route and obtain the bioactive enantiomer [1][2].

Synthesis of Chiral GABA Analogs and Neurotransmitter Derivatives

The cis-1,3-disubstituted cyclopentane scaffold is a privileged structure for the development of conformationally restricted GABA (γ-aminobutyric acid) analogs. The (1S,3R)-acid can be transformed into cis-3-aminocyclopentanecarboxylic acid derivatives, which serve as potent and selective ligands for GABA receptors and transporters. The pre-installed stereochemistry ensures the correct absolute configuration for optimal biological interaction, a requirement that cannot be met by racemic or diastereomeric mixtures [3].

Development of GIPR Agonists for Metabolic Disorders

Patented research into novel dihydroisoquinolinone-amide compounds as GIPR (Gastric Inhibitory Polypeptide Receptor) agonists for treating type 2 diabetes mellitus and obesity utilizes chiral cyclopentane carboxylic acid building blocks. (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid provides a stereochemically defined, orthogonally protected scaffold for the modular construction of these complex drug candidates, enabling precise control over the three-dimensional structure of the final pharmacophore [4].

Chiral Building Block for Combinatorial and Medicinal Chemistry Libraries

With two distinct, orthogonal functional groups (a free carboxylic acid and a methyl ester), the compound is an ideal core for constructing diverse chiral libraries. The free acid can be used for amide coupling or other standard transformations, while the methyl ester can be selectively hydrolyzed or reduced at a later stage. This orthogonal reactivity, combined with its rigid, enantiopure cyclopentane core, makes it a valuable asset for structure-activity relationship (SAR) studies where precise control of molecular topology is paramount [5].

Application
Selection Property
Validation Focus
Chiral intermediate for amidinomycin synthesis
Enantiomer-specific scaffold
Stereochemical-control context — downstream antimicrobial readout interpretation
Conformationally restricted GABA analog design
Cis-1,3-cyclopentane geometry
Enantiomer-attribution review — receptor/transporter interaction context
GIPR agonist candidate construction
Orthogonal protecting-group strategy
Model-response interpretation — modular pharmacophore assembly
Combinatorial chiral library core
Rigid enantiopure scaffold with dual reactivity
SAR study context — molecular topology control review

Technical Documentation Hub

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37 linked technical documents
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